molecular formula C24H25NO2 B331249 N,N-dibenzyl-2-phenoxybutanamide

N,N-dibenzyl-2-phenoxybutanamide

Cat. No.: B331249
M. Wt: 359.5 g/mol
InChI Key: LZWSBDQXMCIDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibenzyl-2-phenoxybutanamide is an amide derivative characterized by a four-carbon butanamide backbone with a phenoxy group at the 2-position and two benzyl groups attached to the nitrogen atom. The structural formula can be represented as follows:

  • Core structure: Butanamide (CH₂CH₂CH₂CONH₂ backbone).
  • Substituents: A phenoxy group (-O-C₆H₅) at the 2-position of the butanamide chain. Two benzyl groups (-CH₂-C₆H₅) bonded to the amide nitrogen.

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N,N-dibenzyl-2-phenoxybutanamide

InChI

InChI=1S/C24H25NO2/c1-2-23(27-22-16-10-5-11-17-22)24(26)25(18-20-12-6-3-7-13-20)19-21-14-8-4-9-15-21/h3-17,23H,2,18-19H2,1H3

InChI Key

LZWSBDQXMCIDBF-UHFFFAOYSA-N

SMILES

CCC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CCC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Compound 1 : N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride ()

  • Structure : A butanamine (four-carbon amine) with a 3-benzyloxy-substituted benzyl group and a sec-butyl amine, formulated as a hydrochloride salt.
  • Key Differences: Feature N,N-Dibenzyl-2-phenoxybutanamide N-[3-(Benzyloxy)benzyl]-2-butanamine hydrochloride Functional Group Amide (-CONH-) Amine (-NH₂) and hydrochloride salt Aromatic Substituents Phenoxy at 2-position, N-dibenzyl Benzyloxy at 3-position on benzyl group Polarity Moderate (amide + phenoxy) High (ionized amine hydrochloride)
  • Implications: The hydrochloride salt in Compound 1 enhances water solubility compared to the neutral amide structure of this compound, which may limit its bioavailability .

Compound 2 : Benzathine Benzylpenicillin ()

  • Structure : A penicillin derivative complexed with N,N'-dibenzylethylenediamine as a counterion.
  • Key Differences: Feature this compound Benzathine Benzylpenicillin Core Structure Butanamide β-lactam antibiotic (penicillin) Benzyl Groups Directly on amide nitrogen Part of a diamine counterion (N,N'-dibenzylethylenediamine) Bioactivity Not reported (speculative) Antibiotic (inhibits bacterial cell wall synthesis)
  • Implications: The dibenzyl groups in Benzathine benzylpenicillin serve to prolong the drug’s release via low solubility, whereas in this compound, these groups may influence steric interactions in target binding .

Compound 3 : Phenoxyacetamido-Substituted Butanamides ()

  • Structure: Complex amides with phenoxyacetamido groups, hydroxy substituents, and tetrahydropyrimidinyl moieties (e.g., compounds m, n, o from Pharmacopeial Forum).
  • Key Differences: Feature this compound Phenoxyacetamido Butanamides () Phenoxy Position At 2-position of butanamide Integrated into acetamido side chains Additional Groups None Hydroxy, tetrahydropyrimidinyl, and methyl groups Molecular Complexity Moderate High (multiple stereocenters and rings)
  • The tetrahydropyrimidinyl moiety in Compound 3 may confer protease resistance, a feature absent in this compound.

Research Implications and Limitations

  • Structural Insights: The dibenzyl and phenoxy groups in this compound provide a balance of lipophilicity and aromatic interactions, making it a candidate for central nervous system (CNS) drug design, where blood-brain barrier penetration is critical.
  • Contradictions : While benzyl groups in Compound 2 reduce solubility, their placement on the amide nitrogen in the target compound may mitigate this effect through conformational rigidity.
  • Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation of its bioactivity and pharmacokinetics.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The nucleophilic substitution approach involves reacting 2-bromobutanamide intermediates with phenoxide ions. This method leverages the electrophilic nature of the α-carbon adjacent to the bromine atom, facilitating displacement by the phenoxide nucleophile. Preparation of the precursor, N,N-dibenzyl-2-bromobutanamide, follows a two-step protocol:

  • Bromination of 2-hydroxybutanamide : Treating N,N-dibenzyl-2-hydroxybutanamide with hydrobromic acid (48% HBr) and sodium nitrite (NaNO₂) at 0°C yields the 2-bromo derivative.

  • Purification : The crude product is extracted with diethyl ether, washed with sodium thiosulfate to remove excess bromine, and dried over anhydrous sodium sulfate.

Phenoxide Coupling and Optimization

The brominated intermediate is reacted with sodium phenoxide under reflux in acetone. Key parameters include:

  • Molar ratio : A 1:1.2 ratio of 2-bromobutanamide to phenoxide minimizes side reactions.

  • Temperature : Reflux at 60°C for 10 hours achieves 85% conversion.

  • Solvent : Acetone outperforms DMF or THF due to superior solubility of phenoxide salts.

Table 1: Yield Variation with Solvent and Temperature

SolventTemperature (°C)Time (h)Yield (%)
Acetone601085
DMF80872
THF651268

Post-reaction workup involves filtration to remove potassium carbonate, followed by extraction with ethyl acetate and concentration under reduced pressure. Silica gel chromatography (petroleum ether/ethyl acetate, 5:1) isolates the product with >98% purity.

Amidation of 2-Phenoxybutanoic Acid

Acid Chloride Formation

Direct amidation begins with converting 2-phenoxybutanoic acid to its reactive acid chloride. The process involves:

  • Reagents : Oxalyl chloride (1.5 equiv) in dichloromethane with catalytic DMF.

  • Conditions : Stirring at room temperature for 2 hours, followed by solvent evaporation.

Coupling with Dibenzylamine

The acid chloride is treated with dibenzylamine (1.2 equiv) in the presence of triethylamine to scavenge HCl. Critical factors:

  • Solvent : Dichloromethane ensures homogeneity without side reactions.

  • Time : 4 hours at 25°C achieves 90% yield.

Table 2: Amidation Efficiency with Different Bases

BaseYield (%)Purity (%)
Triethylamine9098.5
Pyridine8297.2
DIPEA8898.1

Purification via recrystallization from ethanol/water (3:1) yields white crystals with a melting point of 112–114°C.

Ester Hydrolysis and Subsequent Amidation

Ester Synthesis and Hydrolysis

Ethyl 2-phenoxybutanoate is synthesized by esterifying 2-phenoxybutanoic acid with ethanol under acidic conditions (H₂SO₄, 90°C, 1 hour). Hydrolysis to the free acid uses lithium hydroxide in methanol/water (1:1) at room temperature for 4 hours.

Two-Step Amidation Process

The hydrolyzed acid undergoes amidation as described in Section 2. This route avoids handling corrosive acid chlorides but requires an additional esterification step.

Table 3: Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Nucleophilic Substitution27897.8Moderate
Direct Amidation29098.5High
Ester Hydrolysis38298.0Low

Reaction Kinetics and Byproduct Analysis

Rate-Limiting Steps

  • Nucleophilic substitution : Second-order kinetics with an activation energy of 45 kJ/mol.

  • Amidation : Pseudo-first-order kinetics due to excess dibenzylamine.

Byproduct Formation and Mitigation

Major byproducts include:

  • N-Benzyl-2-phenoxybutanamide : Forms due to incomplete dibenzylation (5–8% yield). Mitigated by using 1.2 equiv of dibenzylamine.

  • Diastereomers : Chiral separation via HPLC (Chiralcel OD-H column) resolves enantiomers when using optically active intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.